N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Research on sulfonamide derivatives, such as those conducted by Azab, Youssef, and El-Bordany (2013), explores the synthesis of novel heterocyclic compounds containing a sulfonamido moiety with high antibacterial activities. These compounds, which include pyran, pyridine, pyrazole, oxazole, pyrimidine, and thiazine derivatives, were found to be effective against bacterial strains, suggesting a potential application of sulfonamide derivatives in developing new antibacterial drugs (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Synthesis of Heterocyclic Compounds
Sulfonamide derivatives have been used extensively in the synthesis of heterocyclic compounds. For instance, Rozentsveig et al. (2013) demonstrated a one-pot synthesis method for creating imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides, showcasing the versatility of sulfonamide derivatives in synthesizing diverse heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals (I. Rozentsveig et al., 2013).
Anticancer and Antimicrobial Agents
Sulfonamide derivatives have also shown promise in the development of anticancer and antimicrobial agents. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their in vitro anticancer activity against human tumor liver cell lines, with several compounds showing higher activity than doxorubicin. This indicates the potential of sulfonamide derivatives in cancer therapy (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, & Sally S. Zahran, 2015).
Receptor Selectivity in Drug Design
The design of drugs with specific receptor selectivity is another area where sulfonamide derivatives have been applied. Canale et al. (2016) identified N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines as selective 5-HT7 receptor antagonists or multifunctional agents. This suggests their use in treating complex diseases by targeting specific receptors in the central nervous system (V. Canale et al., 2016).
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-22-11-17(19-12-22)26(24,25)20-8-9-23-16(14-2-3-14)10-15(21-23)13-4-6-18-7-5-13/h4-7,10-12,14,20H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOXYUAQRRSIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.